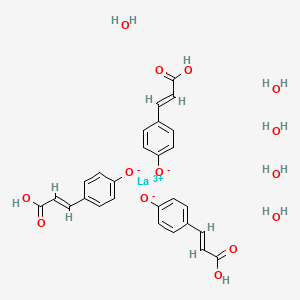
La(coumarate)3.2H2O,3H2O
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lanthanum coumarate trihydrate (La(coumarate)₃·2H₂O,3H₂O) is a coordination compound where lanthanum ions are coordinated with coumarate ligands and water molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lanthanum coumarate trihydrate typically involves the reaction of lanthanum salts with coumaric acid in an aqueous medium. The general procedure includes:
- Dissolving lanthanum nitrate or lanthanum chloride in distilled water.
- Adding coumaric acid to the solution under constant stirring.
- Adjusting the pH of the solution to facilitate the formation of the coordination complex.
- Allowing the reaction mixture to stand at room temperature or heating it slightly to promote crystallization.
- Filtering and washing the resulting crystals with distilled water to remove any unreacted starting materials.
Industrial Production Methods
Industrial production of lanthanum coumarate trihydrate may involve similar steps but on a larger scale. The process would be optimized for yield and purity, potentially incorporating automated systems for mixing, pH adjustment, and crystallization. The use of high-purity reagents and controlled reaction conditions would be essential to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Lanthanum coumarate trihydrate can undergo various chemical reactions, including:
Oxidation: The coumarate ligands can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions may involve the coumarate ligands or the lanthanum center, depending on the reagents and conditions used.
Substitution: Ligand substitution reactions can occur, where the coumarate ligands are replaced by other ligands such as phosphates or nitrates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange can be facilitated by using excess of the substituting ligand and adjusting the pH or temperature.
Major Products Formed
Oxidation: Oxidized derivatives of coumarate ligands.
Reduction: Reduced forms of the coumarate ligands or lanthanum complexes.
Substitution: New coordination complexes with different ligands.
Scientific Research Applications
Lanthanum coumarate trihydrate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other lanthanum-based materials and coordination compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in catalysis and as a component in advanced materials for electronic and optical applications.
Mechanism of Action
The mechanism of action of lanthanum coumarate trihydrate depends on its specific application. In biological systems, it may interact with cellular components through coordination with metal ions or organic molecules. The coumarate ligands can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. In catalysis, the lanthanum center can act as a Lewis acid, facilitating various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Cerium coumarate trihydrate (Ce(coumarate)₃·2H₂O,3H₂O): Similar coordination compound with cerium instead of lanthanum.
Cinnamate derivatives: Compounds with similar aromatic structures and potential biological activities.
Uniqueness
Lanthanum coumarate trihydrate is unique due to the specific coordination environment of lanthanum ions with coumarate ligands and water molecules. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in materials science and medicinal chemistry.
Properties
Molecular Formula |
C27H31LaO14 |
|---|---|
Molecular Weight |
718.4 g/mol |
IUPAC Name |
4-[(E)-2-carboxyethenyl]phenolate;lanthanum(3+);pentahydrate |
InChI |
InChI=1S/3C9H8O3.La.5H2O/c3*10-8-4-1-7(2-5-8)3-6-9(11)12;;;;;;/h3*1-6,10H,(H,11,12);;5*1H2/q;;;+3;;;;;/p-3/b3*6-3+;;;;;; |
InChI Key |
FVMUIRHSQIXZKV-RYBFKIELSA-K |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)[O-].C1=CC(=CC=C1/C=C/C(=O)O)[O-].C1=CC(=CC=C1/C=C/C(=O)O)[O-].O.O.O.O.O.[La+3] |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)[O-].C1=CC(=CC=C1C=CC(=O)O)[O-].C1=CC(=CC=C1C=CC(=O)O)[O-].O.O.O.O.O.[La+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-2-chloropyrido[3,2-d]pyrimidin-4-amine](/img/structure/B13016669.png)
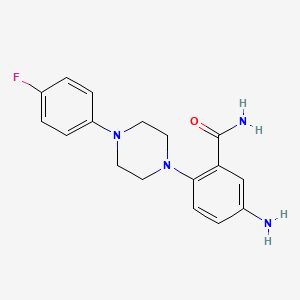
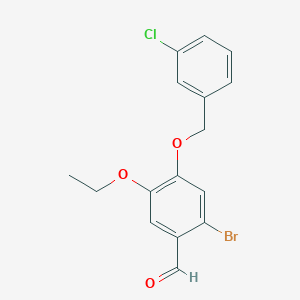
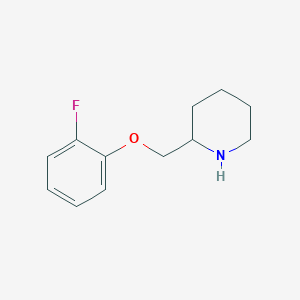
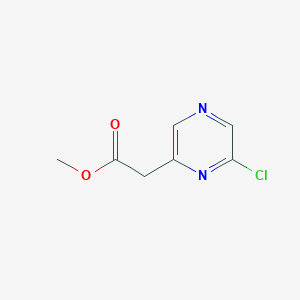

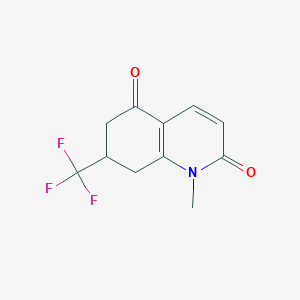
![4-Chloro-2-(chloromethyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13016719.png)
![5-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylicacid](/img/structure/B13016726.png)
![8-Chloroimidazo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B13016740.png)
![2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol](/img/structure/B13016743.png)
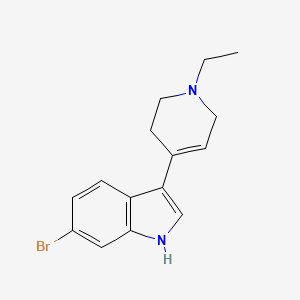
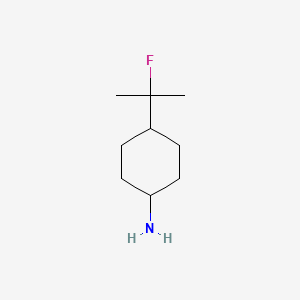
![3-(tert-Butyl)9-methyl3-azabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B13016764.png)
